Cas no 1024-07-3 (2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane)

2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane structure
1024-07-3 structure
Product name:2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
CAS No:1024-07-3
MF:C12H10P2S4
MW:344.4154
CID:1135343
PubChem ID:11325390

2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane Chemical and Physical Properties

Names and Identifiers

    • AGN-PC-006TT6
    • 1,3-Diphenyl-1,3-dithioxo-1,3-diphospha-2,4-dithia-cyclobutan
    • Dimeres Phenyldithiophosphonsaeureanhydrid
    • bis(phenylphosphonotrithioic) bisthioanhydride
    • CTK0G7626
    • 2,4-diphenyl-[1,2,3,4]-dithiaphosphetane-2,4-disulfide
    • 1,3,2,4-Dithiadiphosphetane, 2,4-diphenyl-, 2,4-disulfide
    • phenylphosphonodithioic anhydride
    • Phenylperthiophosphonsaeureanhydrid
    • 2,4-diphenyl-cyclodiphosphathiane 2,4-disulfide
    • 2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ<sup>5</sup>,4λ<sup>5</sup>-dithiadiphosphetane
    • SCHEMBL10234355
    • 1024-07-3
    • DTXSID00462467
    • 2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane
    • Inchi: InChI=1S/C12H10P2S4/c15-13(11-7-3-1-4-8-11)17-14(16,18-13)12-9-5-2-6-10-12/h1-10H
    • InChI Key: IUZWHLFZPWVDJZ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 343.9143
  • Monoisotopic Mass: 343.91405901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115Ų
  • XLogP3: 6.1

Experimental Properties

  • PSA: 0

2,4-diphenyl-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane Related Literature

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